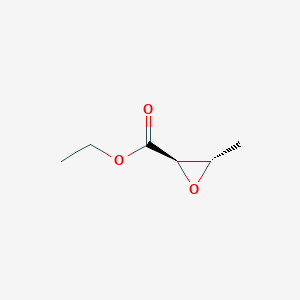

ethyl (2R,3S)-3-methyloxirane-2-carboxilate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2R,3S)-3-methyloxirane-2-carboxilate is a chemical compound with the molecular formula C5H10O . It has an average mass of 86.132 Da and a monoisotopic mass of 86.073166 Da .

Molecular Structure Analysis

The molecular structure of ethyl (2R,3S)-3-methyloxirane-2-carboxilate consists of 5 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . It has 2 defined stereocentres .Physical And Chemical Properties Analysis

Ethyl (2R,3S)-3-methyloxirane-2-carboxilate has a molecular formula of C5H10O, an average mass of 86.132 Da, and a monoisotopic mass of 86.073166 Da .Aplicaciones Científicas De Investigación

Synthesis of Taxol’s C-13 Side Chain

Ethyl (2R,3S)-3-methyloxirane-2-carboxilate: is a key intermediate in the chemoenzymatic synthesis of the Taxol C-13 side chain . Taxol, also known as paclitaxel, is a widely used chemotherapeutic agent for the treatment of cancer. The synthesis involves a bioresolution process using a strain of Galactomyces geotrichum , which contains an epoxide hydrolase enzyme. This process results in high enantioselectivity, which is crucial for the biological activity of Taxol.

Production of Reboxetine

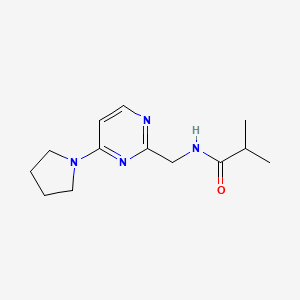

This compound is also utilized in the synthesis of reboxetine , a pharmaceutical drug that acts as a norepinephrine reuptake inhibitor. Reboxetine is primarily used in the treatment of depression. The enantiopure form of ethyl (2R,3S)-3-methyloxirane-2-carboxilate ensures the efficacy and safety of the drug by improving its pharmacological profile.

Clausenamide Synthesis

Another application is in the synthesis of clausenamide , a nootropic drug that is used to enhance cognitive functions such as memory and learning. Clausenamide is derived from the natural product clausena lansium and has been studied for its potential neuroprotective effects.

Cardiovascular Drug Diltiazem Intermediate

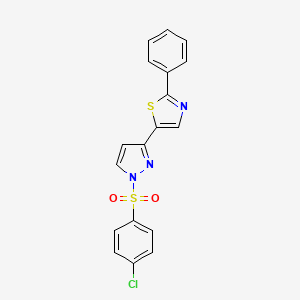

The compound serves as an important intermediate in the synthesis of diltiazem , a medication used to treat hypertension, angina pectoris, and certain types of arrhythmia. Diltiazem works by relaxing the blood vessels and increasing the supply of blood and oxygen to the heart while reducing its workload.

Aminopeptidase N Inhibitors

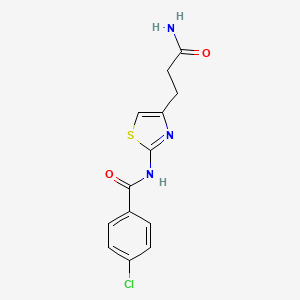

Ethyl (2R,3S)-3-methyloxirane-2-carboxilate analogues are used in the synthesis of a series of anti-cancer drugs that act as aminopeptidase N inhibitors . These include drugs like bestatin, phebestin, and probestin, which are used in cancer treatment due to their ability to inhibit the proliferation of tumor cells.

Biotransformation in Pharmaceutical Sciences

The compound’s stereoselective properties are exploited in the field of biotransformation , particularly using fungi as biocatalysts. This process is essential in the pharmaceutical industry for the derivatization of bioactive small molecules, which can lead to the development of new drugs.

Propiedades

IUPAC Name |

ethyl (2R,3S)-3-methyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXHEFOZRVPJRK-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@@H](O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2607200.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2607205.png)

![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607209.png)

![(E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2607222.png)